REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].C[O:11]C(C)=C.C([Li])CCC.[C:20]([C:22]1[C:27]([O:28][Si](C)(C)C)=[CH:26][CH:25]=[CH:24][N:23]=1)#N>C(OCC)C>[Br:8][C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([CH:7]=1)[C:20]([C:22]1[C:27]([OH:28])=[CH:26][CH:25]=[CH:24][N:23]=1)=[O:11]
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)Br)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
COC(=C)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
2-cyano-3-trimethylsilyloxy pyridine
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1O[Si](C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature
|
Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
while warming the reaction system to room temperature
|
Type
|
ADDITION
|
Details
|
Then, methanol (10 ml) was added to the reaction system
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for several minutes
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added methanol (50 ml), THF (tetrahydrofuran) (15 ml) and 2N HCl (60 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (anhydrous magnesium sulfate)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
followed by purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)C2=NC=CC=C2O)C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |